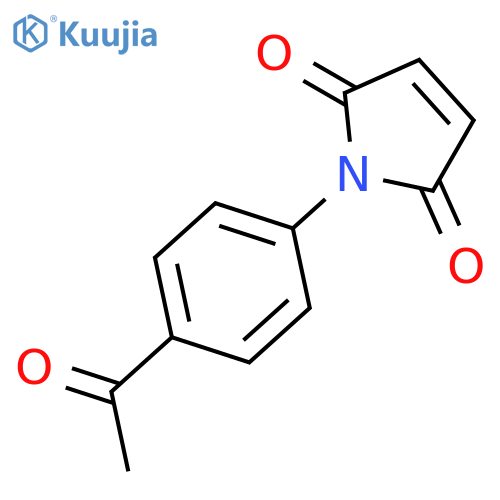Cas no 1082-85-5 (1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione)

1082-85-5 structure
商品名:1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione
1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione 化学的及び物理的性質
名前と識別子
-
- 1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione
- N-(4-Acetylphenyl)maleimide
- 1-(4-acetylphenyl)pyrrole-2,5-dione
- 1H-Pyrrole-2,5-dione, 1-(4-acetylphenyl)-
- N-(4-Acetylphenyl)Maleinimide
- 1-(4-acetylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione
- 1-acetyl-4-(2,5-dioxoazolinyl)benzene
- NSC209075
- Cyto8G9
- p-maleimidoacetophenone
- acetylphenylpyrroledione
- PubChem13358
- CBMicro_026329
- ISGBKWSEHGAUNF-UHFFFAO
- ISGBKWSEHGAUNF-UHFFFAOYSA-N
- BBL018919
- SBB058918
- STL01
- NSC 209075
- PPX4Y26HKM
- MFCD00014537
- BIM-0026282.P001
- 1-(4-Acetylphenyl)-1H-pyrrole-2 pound not5-dione
- N-(p-Acetylphenyl)maleimide
- EN300-17192
- Z56899062
- NS00023497
- EINECS 214-106-1
- A801836
- SCHEMBL371252
- NSC-209075
- D95959
- 6T-0056
- J-503222
- 1-(4-acetylphenyl)-pyrrole-2,5-dione
- AKOS000296063
- 1082-85-5
- AB00673634-01
- UNII-PPX4Y26HKM
- FT-0629194
- DTXSID10148462
- STL015405
- DB-040815
- ALBB-017488
-
- MDL: MFCD00014537
- インチ: 1S/C12H9NO3/c1-8(14)9-2-4-10(5-3-9)13-11(15)6-7-12(13)16/h2-7H,1H3
- InChIKey: ISGBKWSEHGAUNF-UHFFFAOYSA-N
- ほほえんだ: O=C1C([H])=C([H])C(N1C1C([H])=C([H])C(C(C([H])([H])[H])=O)=C([H])C=1[H])=O
- BRN: 157371
計算された属性
- せいみつぶんしりょう: 215.05800
- どういたいしつりょう: 215.058
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 347
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 2
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 54.4
じっけんとくせい
- 色と性状: まだ確定していません。
- 密度みつど: 1.33
- ゆうかいてん: 153-156 °C
- ふってん: 403.6°Cat760mmHg
- フラッシュポイント: 195.6°C
- 屈折率: 1.613
- すいようせい: Insoluble in water.
- PSA: 54.45000
- LogP: 1.38360
- ようかいせい: 未確定
1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione セキュリティ情報
- 危害声明: Irritant
- 危険カテゴリコード: 36/37/38-22
- セキュリティの説明: S37/39-S26
-
危険物標識:


- ちょぞうじょうけん:Sealed in dry,2-8°C
- リスク用語:R36/37/38
- セキュリティ用語:37/39-26
- 危険レベル:IRRITANT
1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione 税関データ
- 税関コード:2925190090
- 税関データ:
中国税関コード:
2925190090概要:
2925190090他のイミド及びその誘導体塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2925190090他のイミド及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | 6T-0056-10MG |
1-(4-acetylphenyl)-1H-pyrrole-2,5-dione |
1082-85-5 | >95% | 10mg |
£63.00 | 2025-02-09 | |
| Key Organics Ltd | 6T-0056-10G |
1-(4-acetylphenyl)-1H-pyrrole-2,5-dione |
1082-85-5 | >95% | 10g |
£133.00 | 2025-02-09 | |
| Key Organics Ltd | 6T-0056-25G |
1-(4-acetylphenyl)-1H-pyrrole-2,5-dione |
1082-85-5 | >95% | 25g |
£261.00 | 2025-02-09 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A849370-5g |
1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione |
1082-85-5 | 98% | 5g |
¥1,716.00 | 2022-09-03 | |
| Chemenu | CM275262-25g |
1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione |
1082-85-5 | 95% | 25g |
$516 | 2021-06-16 | |
| Alichem | A109007774-25g |
1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione |
1082-85-5 | 95% | 25g |
$601.68 | 2023-09-04 | |
| Enamine | EN300-17192-2.5g |
1-(4-acetylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione |
1082-85-5 | 95% | 2.5g |
$55.0 | 2023-09-20 | |
| TRC | A165403-50mg |
1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione |
1082-85-5 | 50mg |
$ 65.00 | 2022-06-08 | ||
| Enamine | EN300-17192-0.5g |
1-(4-acetylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione |
1082-85-5 | 95% | 0.5g |
$25.0 | 2023-09-20 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-KU312-200mg |
N-(4-Acetylphenyl)maleimide |
1082-85-5 | 98% | 200mg |
123.0CNY | 2021-07-14 |
1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:1082-85-5)N-(4-乙酰苯基)-2,5-马来酰亚胺
注文番号:LE1639682
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:30
価格 ($):discuss personally
1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione 関連文献
-
Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
1082-85-5 (1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione) 関連製品
- 76620-00-3(1-(4-ethylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione)
- 92944-71-3(4-(Maleimido)benzophenone)
- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)
- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)
- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)
- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)
- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)
- 503537-97-1(4-bromooct-1-ene)
- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:1082-85-5)N-(4-ACETYLPHENYL)MA

清らかである:98%
はかる:Company Customization
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:1082-85-5)1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione

清らかである:99%/99%
はかる:10g/25g
価格 ($):155.0/281.0




